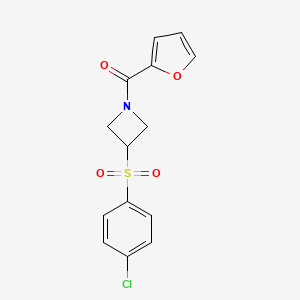

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPTZZYECJRMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the Furan Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using furan derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Medicinal Chemistry

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone has been explored for its potential as a pharmacophore in drug design. The compound's ability to interact with various biological targets makes it a candidate for developing drugs aimed at specific diseases. Its unique structural features may enhance its binding affinity and specificity towards enzymes and receptors involved in disease pathways.

Research indicates that this compound may exhibit significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell growth through mechanisms involving enzyme inhibition or receptor modulation.

- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential use in developing new antibiotics.

Organic Synthesis

In organic chemistry, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone serves as an important building block for synthesizing more complex molecules. Its sulfonyl and azetidine functionalities allow for diverse reaction pathways, facilitating the development of new synthetic methodologies.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of specialty polymers or as intermediates in chemical processes that require specific functional groups.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Sulfur Group Impact: The target’s sulfonyl group (-SO₂-) increases polarity and oxidative stability compared to thioether analogs (e.g., rac-3-(4-chlorophenylthio)-propan-1-one) . Triazole sulfonyl derivatives (e.g., ) exhibit similar electronic effects but differ in heterocycle rigidity and steric bulk .

Triazole-containing compounds () may offer stronger π-stacking interactions due to aromaticity, whereas azetidine’s nitrogen can participate in coordination chemistry .

In contrast, benzodioxolyl groups () enhance electron density and may improve solubility .

Spectroscopic Data:

- 13C NMR: While the target’s data are unavailable, reports a furan-2-yl methanone’s 13C NMR signal at ~160–180 ppm for the ketone carbonyl, with furan carbons at ~110–150 ppm . Sulfonyl groups typically show 13C signals near 55–65 ppm for the sulfonyl-attached carbon.

Biological Activity

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H12ClNO4S

- Molecular Weight : 325.8 g/mol

- CAS Number : 1448073-71-9

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClNO4S |

| Molecular Weight | 325.8 g/mol |

| CAS Number | 1448073-71-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl group and azetidine ring play crucial roles in binding to specific enzymes and receptors, potentially modulating biochemical pathways related to disease processes.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in metabolic pathways, which can be pivotal in treating conditions such as cancer and bacterial infections.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .

Antibacterial Activity

Research has demonstrated that (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone exhibits moderate to strong antibacterial activity. In vitro tests have revealed varying degrees of effectiveness against different bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Others (e.g., E. coli) | Weak to Moderate |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function, although the exact pathways require further elucidation.

Case Studies

- Case Study on Antimalarial Potential : A related compound demonstrated significant antimalarial activity in both in vitro and in vivo models against resistant strains of Plasmodium falciparum . This indicates a potential for similar derivatives, including our compound, in malaria treatment.

- Cancer Research Applications : Studies have suggested that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . The specific pathways activated by (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone are under investigation but may involve modulation of Bcl-2 family proteins.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | 4-ClPhSO₂Cl, pyridine, 0°C | 78 | 92 | |

| 2 | Furan-2-COCl, AlCl₃, DCM, 25°C | 65 | 95 |

Basic: How is the structure of this compound confirmed experimentally?

Answer:

- X-ray Crystallography: Resolve the azetidine ring conformation and sulfonyl/furan substituent geometry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

- NMR Spectroscopy:

Basic: What methodologies are used for initial biological activity screening?

Answer:

- In Vitro Assays:

- Cell Viability: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Key parameters:

- QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with bioactivity .

Advanced: What experimental designs optimize synthesis yield and purity?

Answer:

Q. Table 2: DoE for Acylation Optimization

| Run | Temp (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 20 | 5 | 58 |

| 2 | 25 | 10 | 72 |

| 3 | 30 | 15 | 65 |

Advanced: How to investigate the mechanism of action in cellular environments?

Answer:

- Target Engagement: Cellular thermal shift assay (CETSA) to confirm binding to putative targets .

- Pathway Analysis: RNA-seq or proteomics post-treatment to identify dysregulated pathways (e.g., apoptosis markers) .

Basic/Advanced: How to assess chemical stability under varying conditions?

Answer:

- Forced Degradation Studies:

Advanced: What methodologies evaluate environmental impact and degradation pathways?

Answer:

- Biodegradation: OECD 301F test to measure % mineralization in activated sludge .

- Ecotoxicology: Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition tests .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .

- Metabolite Identification: LC-HRMS to detect active/inactive metabolites .

Advanced: What statistical approaches ensure robust experimental design in multi-parameter studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.